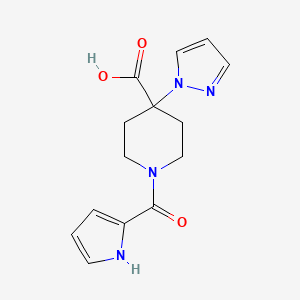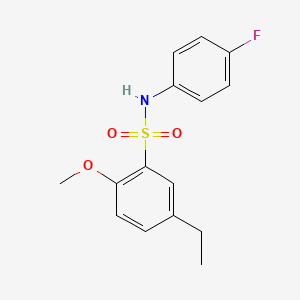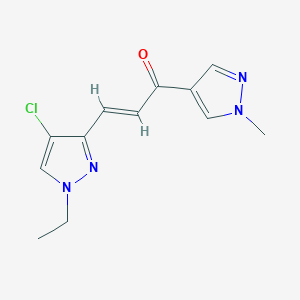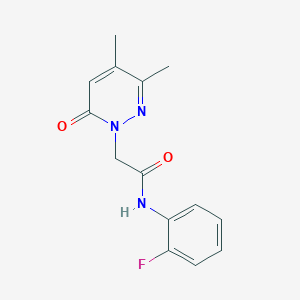![molecular formula C14H17F3N4O2 B5367395 4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine](/img/structure/B5367395.png)
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine, also known as PPM or PPM-001, is a novel small molecule that has gained significant interest in recent years due to its potential as a therapeutic agent. PPM is a selective inhibitor of the protein tyrosine phosphatase SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival. In
Mécanisme D'action
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine is a selective inhibitor of SHP2, which is a non-receptor protein tyrosine phosphatase that plays a critical role in regulating various signaling pathways, including the RAS-MAPK and PI3K-AKT pathways. SHP2 is involved in cell growth, differentiation, and survival, and its dysregulation has been implicated in various diseases, including cancer. This compound binds to the catalytic domain of SHP2 and inhibits its phosphatase activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in various disease models. In cancer models, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In cardiovascular disease models, this compound has been shown to reduce inflammation and improve cardiac function. In immune disorder models, this compound has been shown to modulate immune responses and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine has several advantages for lab experiments, including its high potency and selectivity for SHP2, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. However, there are also limitations to using this compound in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
The potential therapeutic applications of 4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine are vast, and there are several future directions for research in this area. One direction is to further explore the efficacy of this compound in various cancer models and to identify potential biomarkers for patient selection. Another direction is to investigate the potential use of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further research is needed to understand the long-term safety and toxicity of this compound and to optimize its formulation for clinical use.
Conclusion
In conclusion, this compound is a novel small molecule that has gained significant interest in recent years due to its potential as a therapeutic agent. This compound is a selective inhibitor of SHP2, which is involved in various signaling pathways that regulate cell growth, differentiation, and survival. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit SHP2 activity and suppress tumor growth in various cancer models. While there are limitations to using this compound in lab experiments, its potential therapeutic applications are vast, and there are several future directions for research in this area.
Méthodes De Synthèse
The synthesis of 4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine involves a series of chemical reactions that require specific reagents and conditions. The first step is the preparation of 6-(pyrrolidin-1-ylcarbonyl) pyrazine-2-carboxylic acid, which is then reacted with 2-(trifluoromethyl)morpholine in the presence of a coupling agent to yield this compound. This process has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
4-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-2-(trifluoromethyl)morpholine has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, cardiovascular disease, and immune disorders. SHP2 is a critical regulator of cell signaling pathways that are frequently dysregulated in these diseases, making it an attractive target for drug development. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit SHP2 activity and suppress tumor growth in various cancer models.
Propriétés
IUPAC Name |
pyrrolidin-1-yl-[6-[2-(trifluoromethyl)morpholin-4-yl]pyrazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N4O2/c15-14(16,17)11-9-21(5-6-23-11)12-8-18-7-10(19-12)13(22)20-3-1-2-4-20/h7-8,11H,1-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNHCUYQRUBOQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=CC(=N2)N3CCOC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(3-methylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5367329.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5367334.png)

amino]methyl}-1H-1,2,3-triazol-1-yl)-N-ethyl-L-prolinamide hydrochloride](/img/structure/B5367350.png)
![4-[6-amino-5-cyano-4-(3-hydroxyphenyl)pyridin-2-yl]benzoic acid](/img/structure/B5367372.png)
![5-{[4-(benzyloxy)-1-piperidinyl]methyl}-N-propyl-2-pyrimidinamine](/img/structure/B5367375.png)
![(1-{2-[(6-tert-butyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl}-2-piperidinyl)methanol](/img/structure/B5367385.png)
![5-[(5-chloro-2-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5367397.png)
![4-{[2-[(2-chlorobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}butanoic acid](/img/structure/B5367403.png)
![3-ethyl-5,11,11,11a-tetramethyl-6,7,11,11a-tetrahydro-4H-[1,3]oxazolo[3',4':1,2]azepino[5,4,3-cd]indol-9-one](/img/structure/B5367411.png)
